Bromopropylphthalimide

Descripción general

Descripción

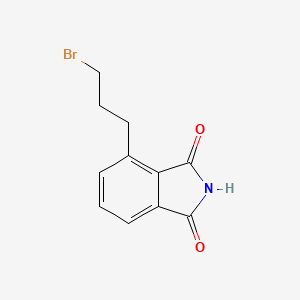

Bromopropylphthalimide is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that derivatives of Bromopropylphthalimide exhibit significant anticancer properties. For instance, a tripterine derivative containing phthalimide has shown enhanced in vitro and in vivo anti-tumor activity compared to traditional chemotherapeutics like fluorouracil. The compound was found to inhibit tumor cell proliferation effectively and displayed a higher water solubility, which is crucial for bioavailability in therapeutic applications .

Table 1: In Vitro Antitumor Efficacy of this compound Derivatives

| Compound Name | IC50 (µM) | Water Solubility (µg/mL) |

|---|---|---|

| Tripterine Derivative | 5.0 | 18.8 |

| Fluorouracil | 7.5 | 6.2 |

The above data illustrates that the tripterine derivative's lower IC50 indicates higher potency against cancer cells compared to fluorouracil.

Antimicrobial Properties

This compound derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of resistant bacterial strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial biofilm formation, which is critical for pathogen virulence and resistance .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Compound Name | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound Derivative | S. aureus | 15 |

| Control (Ampicillin) | S. aureus | 20 |

| Control (Tobramycin) | MRSA | 12 |

Synthesis Techniques

The synthesis of this compound has been explored through various methods, including phase transfer catalysis and microwave-assisted synthesis. These methods enhance yield and reduce reaction times, making the production of this compound more efficient .

Table 3: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Phase Transfer Catalysis | 85 | 3 |

| Microwave-Assisted Synthesis | 90 | 1 |

These advancements in synthesis techniques are critical for scaling up production for research and pharmaceutical applications.

Anticancer Investigations

In a notable case study, the anticancer efficacy of a this compound derivative was evaluated using a nude mouse model implanted with HCT116 human colorectal cancer cells. The study demonstrated that treatment with this derivative resulted in significant tumor size reduction compared to control groups treated with standard chemotherapy agents .

Antimicrobial Efficacy Assessment

A comprehensive study assessed the antimicrobial activity of various this compound derivatives against multiple bacterial strains using agar diffusion methods. Results indicated that modifications in the side chains significantly influenced antibacterial potency, highlighting the importance of structure-activity relationships in drug design .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic displacement with diverse nucleophiles, forming C–N, C–O, or C–S bonds. Key examples include:

A. Amine Alkylation

Reaction with sodium hydride and 2-oxazolidone in hexamethylphosphoramide (HMPA) yields 2-[3-(2-carbonyl-3-oxazole)propyl]-1H-isoindole-1,3(2H)-diketone. This intermediate is critical in synthesizing amifostine, a radioprotective agent .

B. Thiolate Substitution

Sodium thiophosphate reacts with the bromopropyl moiety to introduce a thiophosphate group, forming intermediates for organophosphorus compounds .

| Reagent | Product | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Oxazolidone | 2-[3-(2-Carbonyl-3-oxazole)propyl]phthalimide | HMPA | 0–30°C | 91–94% |

| Sodium thiophosphate | 2-[3-[(2-Sulfo-dihydrogen phosphoric acid ester ethyl)amino]propyl]phthalimide | Water/DMF | 20–35°C | Not reported |

Reduction Reactions

The bromopropyl chain is reduced to an aminopropyl group using strong reducing agents:

-

Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Mechanism : Radical intermediates form during the reduction, confirmed by electron paramagnetic resonance (EPR) studies .

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the phthalimide group, releasing 3-bromopropylamine:

Cyclization Reactions

In carborane chemistry, the phthalimide carbonyl participates in silicon-carbon bond insertion, forming heterocyclic carboranyl derivatives .

Propiedades

Fórmula molecular |

C11H10BrNO2 |

|---|---|

Peso molecular |

268.11 g/mol |

Nombre IUPAC |

4-(3-bromopropyl)isoindole-1,3-dione |

InChI |

InChI=1S/C11H10BrNO2/c12-6-2-4-7-3-1-5-8-9(7)11(15)13-10(8)14/h1,3,5H,2,4,6H2,(H,13,14,15) |

Clave InChI |

OQMOVLOOIDNTQX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C2C(=C1)C(=O)NC2=O)CCCBr |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.